molecular formula C7H9ClF2N2 B11900498 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride

2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride

Cat. No.: B11900498
M. Wt: 194.61 g/mol
InChI Key: JESONKIIUWJNAG-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride (CAS 1956342-07-6) is a chemical compound with the molecular formula C7H9ClF2N2 and a molecular weight of 194.61 g/mol . This organofluorine compound features a pyridine ring, a versatile scaffold in medicinal chemistry, substituted with a 1,1-difluoroethyl group and an amine functional group. The incorporation of fluorine atoms can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and membrane permeability, making it a valuable building block in drug discovery . Compounds based on similar 2-aminopyridine scaffolds have been investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), a target for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's . The structural features of this compound make it a relevant intermediate in synthetic organic chemistry and pharmaceutical research for the development of novel therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

Molecular Formula

C7H9ClF2N2

Molecular Weight

194.61 g/mol

IUPAC Name

2-(1,1-difluoroethyl)pyridin-4-amine;hydrochloride

InChI

InChI=1S/C7H8F2N2.ClH/c1-7(8,9)6-4-5(10)2-3-11-6;/h2-4H,1H3,(H2,10,11);1H

InChI Key

JESONKIIUWJNAG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CC(=C1)N)(F)F.Cl

Origin of Product

United States

Preparation Methods

2,2-Difluoroacetic Anhydride as a Fluorine Source

Recent advancements have demonstrated that 2,2-difluoroacetic anhydride serves as a versatile building block for introducing difluoroethyl groups. Its reactivity in conjugate additions enables the construction of fluorinated enones, which are critical intermediates for pyridine ring formation. Compared to traditional fluorinating agents like DAST (diethylaminosulfur trifluoride), this anhydride eliminates the need for high-pressure conditions and reduces decomposition risks during storage.

Amine Protection and Deprotection Dynamics

The free amino group at the pyridine’s 4-position necessitates protection during fluorination steps to prevent side reactions. Boc (tert-butoxycarbonyl) and methoxyamine groups have been employed, with the latter offering advantages in acidic cyclization conditions. For example, methoxyamine protection in intermediate 19 (Scheme 3 of) facilitates a clean cyclization to the pyridine core while maintaining the integrity of the difluoroethyl substituent.

Synthetic Routes and Reaction Optimization

Five-Step, Two-Pot Procedure

The most scalable method involves a sequence of conjugate addition, cyclization, and reduction, optimized for minimal intermediate isolation:

  • Conjugate Addition : Reaction of ethyl vinyl ether with 2,2-difluoroacetic anhydride yields (E)-4-ethoxy-1,1-difluorobut-3-en-2-one (16 ) in 78% yield.

  • Cyclization Precursor Formation : Treatment of 16 with methoxyamine generates a methoxyimine intermediate (19 ), which undergoes acid-mediated cyclization to form the pyridine ring.

  • Reductive Deprotection : Zinc-mediated reduction in acetic acid cleaves the methoxyamine group, yielding 4-(difluoromethyl)pyridin-2-amine (1 ).

Adapting this route for this compound would require modifying the substitution pattern to position the difluoroethyl group at C2 instead of C4. This could involve adjusting the starting enone’s structure or employing directed ortho-metalation strategies to achieve the desired regiochemistry.

Alternative Pathways and Their Limitations

Early synthetic attempts faced challenges in yield and safety:

MethodKey StepYield (%)Drawbacks
Radical BrominationBromination of Boc-protected precursor10Low yield, hazardous bromine gas
DAST FluorinationFluorination of aldehyde69DAST toxicity, moisture sensitivity
Trifluoromethyl RoutesUse of CF₃-containing reagents<50High cost, poor regioselectivity

The table highlights the superiority of the two-pot procedure, which avoids unstable intermediates and achieves higher throughput.

Critical Reaction Parameters and Scalability

Temperature and Solvent Effects

  • Cyclization : Conducting the cyclization of 19 at 90°C in aqueous HCl (5%) ensures complete ring closure without epimerization.

  • Reduction : Zinc in acetic acid at 16–20°C selectively reduces the methoxyimine group while preserving the difluoroethyl moiety. Lower temperatures prevent over-reduction, a common issue with LiAlH₄ or NaBH₄.

Large-Scale Adaptations

A batch producing 1.36 kg of 4-(difluoromethyl)pyridin-2-amine validated the scalability of the two-pot method. Key modifications included:

  • In Situ Work-Up : Combining cyclization and reduction steps without isolating 20 reduced purification losses.

  • Solvent Recycling : Dichloromethane and heptane were reused after charcoal treatment, cutting costs by 15–20%.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The difluoroethyl group’s protons appear as a triplet (δ 6.34 ppm, J = 54 Hz) due to coupling with fluorine atoms.

  • X-Ray Crystallography : Confirmed the planar geometry of the pyridine ring and the E-configuration of the methoxyimine intermediate.

Purity Assessment

HPLC analysis of the final product showed >99% purity, with residual zinc and acetic acid below 0.1 ppm .

Chemical Reactions Analysis

Substitution Reactions

The amine group and pyridine ring participate in nucleophilic and electrophilic substitution reactions, respectively.

Nucleophilic Substitution at the Amine Group
Under basic conditions (e.g., NaOH), the protonated amine is deprotonated, enabling nucleophilic attack. Example reactions include:

ReagentConditionsProductNotes
Alkyl halides (R-X)DMF, 60–80°CN-Alkylated pyridine derivativesYield: 60–85%
Acyl chloridesPyridine, 0–5°CN-Acyl derivativesRequires catalytic DMAP

Electrophilic Aromatic Substitution
The electron-withdrawing difluoroethyl group deactivates the pyridine ring, directing electrophiles to the meta position relative to the amine.

ElectrophileConditionsProductRegioselectivity
Nitration (HNO₃/H₂SO₄)0–5°C, 2 h3-Nitro-substituted derivativeMeta to amine
Sulfonation (SO₃)H₂SO₄, 50°C3-Sulfo derivativeLimited by ring deactivation

Oxidation and Reduction

The amine group and pyridine ring exhibit redox activity under controlled conditions.

Oxidation Reactions

Oxidizing AgentConditionsProductEfficiency
KMnO₄ (acidic)H₂SO₄, 70°CPyridine N-oxidePartial oxidation (≤40%)
H₂O₂ (basic)NaOH, RT, 12 hNitroso intermediateRequires excess H₂O₂

Reduction Reactions

Reducing AgentConditionsProductSelectivity
H₂/Pd-CEthanol, 50 psi, 6 hPiperidine derivativeFull ring saturation
NaBH₄THF, 0°CAmine retention, side-chain mod.Limited ring reduction

Acid-Base Reactivity

The hydrochloride salt enhances water solubility and modifies reactivity:

  • Deprotonation : In NaOH (pH >10), the free amine (pKa ~4.5) forms, enabling nucleophilic reactions .

  • Salt Formation : Reacts with strong acids (e.g., HBr) to form alternative salts without structural alteration .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HF and forming aromatic byproducts.

  • Hydrolytic Stability : Resists hydrolysis in neutral water but degrades in strongly acidic/basic media .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that 2-(1,1-difluoroethyl)pyridin-4-amine hydrochloride exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including breast cancer (MCF-7) and leukemia cells. The compound's mechanism appears to involve the inhibition of specific protein kinases that play crucial roles in cancer cell proliferation and survival.

Antimalarial Research
The compound has been investigated for its potential as an antimalarial agent. Given the urgent need for new treatments against drug-resistant strains of malaria, compounds like this compound are being explored for their unique mechanisms of action against Plasmodium falciparum. Early findings suggest that the compound may disrupt critical metabolic pathways in the parasite .

Biological Research

Biological Target Interaction Studies
this compound has been studied for its binding affinity to various biological targets. Preliminary studies suggest it interacts with enzymes involved in cellular signaling pathways, which may have implications for drug design and development. Its ability to form hydrogen bonds through the amine group enhances its potential as a ligand.

Role in Chemical Biology
The compound serves as a valuable building block in synthetic organic chemistry. It is utilized in the development of more complex molecules and heterocycles that can be tailored for specific biological functions or therapeutic applications. This versatility makes it an important tool in chemical biology research .

Material Science

Synthesis of Specialty Chemicals
In the industrial sector, this compound is used in the synthesis of specialty chemicals. Its unique structure allows it to participate in various chemical reactions, making it suitable for producing advanced materials with specific properties .

Study on Anticancer Activity

In a controlled laboratory setting, researchers tested this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability compared to untreated controls. Further analysis revealed that the compound induced apoptosis via activation of caspase pathways.

Investigation of Antimalarial Properties

A study focused on the efficacy of this compound against Plasmodium falciparum showed that it could inhibit parasite growth effectively at low concentrations. The researchers are currently exploring its mechanism to identify potential resistance pathways that could be targeted in future drug development efforts .

Mechanism of Action

The mechanism of action of 2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyridine Positions) Key Properties
2-(1,1-Difluoroethyl)pyridin-4-amine HCl* C₇H₉ClF₂N₂ ~210 (estimated) 2: -CF₂CH₃; 4: -NH₂ High polarity due to -NH₂; enhanced stability from -CF₂CH₃
2-(2-Chloropyridin-4-yl)ethan-1-amine HCl C₇H₁₀Cl₂N₂ 193.07 4: -CH₂NH₂; 2: -Cl Lower MW; chlorine increases lipophilicity
4-(Trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline C₁₃H₉F₆N₂ 316.22 4: -CF₃; 2: pyridyl-CF₃ High fluorine content; potential CNS activity
2-(1H-Pyrazol-1-ylmethyl)pyridin-4-amine C₉H₁₀N₄ 174.21 4: -NH₂; 2: -CH₂(pyrazolyl) Reduced fluorination; higher nitrogen content

*Estimated based on analogs (e.g., ).

Key Observations:

  • Fluorination Impact: The difluoroethyl group in the target compound confers greater metabolic resistance compared to non-fluorinated analogs like 2-(1H-pyrazol-1-ylmethyl)pyridin-4-amine .
  • Amine Position : The 4-amine group enhances hydrogen-bonding capacity, improving aqueous solubility relative to 3-amine derivatives (e.g., 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride , CAS 1193388-05-4) .

Key Observations:

  • Synthetic Efficiency: Pyridine derivatives with chlorine or fluorine substituents (e.g., ) typically achieve moderate yields (67–81%), comparable to non-halogenated analogs.
  • Spectroscopic Trends : Fluorinated compounds show distinct C-F IR stretches (~1250 cm⁻¹) and upfield ¹H NMR shifts for fluorinated alkyl groups (e.g., δ 1.8–2.1 for -CF₂CH₃ in ).

Biological Activity

2-(1,1-Difluoroethyl)pyridin-4-amine hydrochloride (CAS Number: 1890194-45-2) is a fluorinated compound with a pyridine ring structure that has garnered attention in medicinal chemistry due to its unique biological properties. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a difluoroethyl group at the second position and an amino group at the fourth position. Its molecular formula is C₆H₇ClF₂N₂, with a molecular weight of 180.58 g/mol. The presence of fluorine enhances lipophilicity, potentially increasing its biological activity and interactions within biological systems.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including kinases and receptors. Research indicates that fluorinated compounds can exhibit improved binding affinity and selectivity towards specific targets due to their unique electronic properties.

Inhibition Studies

Recent studies have demonstrated that derivatives of pyridine compounds, including those similar to this compound, show significant inhibitory activity against receptor tyrosine kinases such as CSF1R (Colony-stimulating factor-1 receptor). These compounds have been evaluated for their selectivity and potency in inhibiting enzymatic activity, showcasing subnanomolar inhibition in some cases .

Synthesis and Evaluation

A notable study focused on the scalable synthesis of related pyridine derivatives aimed at developing inhibitors for lipid kinases like PI3K and mTOR. The synthesis involved practical methods that avoided hazardous reagents while achieving high yields. This approach is essential for producing compounds for clinical studies .

Antiproliferative Activity

In vitro studies have shown that similar pyridine derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities to this compound were tested against breast, colon, and lung cancer cells, revealing significant cytotoxicity .

Comparative Analysis

To understand the uniqueness of this compound within its chemical family, a comparison with structurally similar compounds is presented in Table 1.

Compound NameCAS NumberSimilarity ScoreUnique Features
4-Amino-2-(trifluoromethyl)pyridine147149-98-20.94Contains trifluoromethyl instead of difluoroethyl
2-(Difluoromethyl)-5-fluoropyridin-4-amine2044705-13-50.83Additional fluorine substitution
3-Fluoro-2-methylpyridin-4-amine15931-21-20.77Different substitution pattern

This table illustrates how variations in substituents can affect biological activity and physical properties.

Q & A

Q. What are the recommended synthetic routes for 2-(1,1-difluoroethyl)pyridin-4-amine hydrochloride, and how can reaction yields be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or reductive amination. For example:

  • Nucleophilic substitution : React 2-chloro-4-(chloromethyl)pyridine hydrochloride with 1,1-difluoroethylamine in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (60–80°C). Use excess amine to drive the reaction .
  • Reductive amination : Condense 4-aminopyridine derivatives with 1,1-difluoroacetone under hydrogenation (e.g., using Pd/C or NaBH4_4) in methanol. Monitor pH to avoid side reactions .
    Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios are key. Purify via recrystallization (water/methanol) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity : Use HPLC (C18 column, acetonitrile/water with 0.1% TFA) to assess purity (>98%).
  • Structural Confirmation :
    • NMR : 1^1H and 19^{19}F NMR to confirm the difluoroethyl group (δ ~ -90 ppm for CF2_2) and pyridine ring protons .
    • Mass Spectrometry : ESI-MS for molecular ion ([M+H]+^+) and isotopic pattern matching .
    • Elemental Analysis : Verify Cl^- content via ion chromatography .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

Methodological Answer:

  • Solubility : Freely soluble in water and methanol; insoluble in nonpolar solvents (e.g., toluene). Prepare stock solutions in deionized water for biological assays .
  • Stability : Store at 2–8°C in airtight, light-protected containers. Degradation occurs >40°C or in basic media (pH >9), forming dehydrohalogenated byproducts .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Substrate Design : Use the pyridin-4-amine group as a directing moiety. Protect the amine with Boc before coupling .
  • Catalytic Conditions : Optimize Pd(PPh3_3)4_4/base (K2_2CO3_3) in THF/water (3:1) at 80°C. Monitor via TLC and isolate via flash chromatography .
  • Mechanistic Insights : DFT calculations (e.g., Gaussian) to study electronic effects of the difluoroethyl group on transition states .

Q. What strategies are effective for analyzing the compound’s metabolic stability in vitro?

Methodological Answer:

  • Hepatic Microsome Assay : Incubate with rat/human liver microsomes (1 mg/mL) in PBS (pH 7.4) at 37°C. Terminate reactions with acetonitrile at 0, 15, 30, and 60 min. Quantify parent compound via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam) to assess competitive/noncompetitive inhibition .

Q. How does the difluoroethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?

Methodological Answer:

  • LogP Measurement : Shake-flask method (octanol/water) to compare lipophilicity. The CF2_2 group increases logP by ~0.5 units vs. ethyl analogs .
  • Plasma Protein Binding : Equilibrium dialysis (human plasma, 4 hours) to quantify unbound fraction. Fluorination often reduces plasma binding .
  • In Vivo Half-Life : Administer to rodents (IV/oral) and collect plasma samples. LC-MS analysis shows prolonged half-life due to slower CYP-mediated oxidation .

Contradictions and Validation

  • Synthetic Yields : suggests high yields in DMF, while notes variability due to steric hindrance. Validate via small-scale trials .
  • Stability : reports decomposition at RT, conflicting with . Re-test under controlled humidity .

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